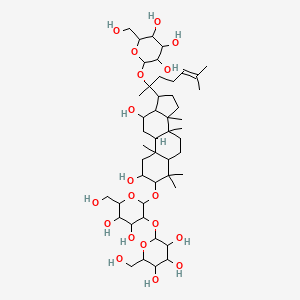

Gypenoside XLVI

Description

Overview of Dammarane-Type Triterpenoid (B12794562) Saponins (B1172615) in Phytochemical Research

Structurally, Gypenoside XLVI belongs to the dammarane (B1241002) class of triterpenoid saponins. medchemexpress.comselleckchem.com This classification is based on its tetracyclic triterpene core structure. medchemexpress.comselleckchem.com Dammarane-type saponins are a widespread group of natural products found in various medicinal plants, including those of the Panax genus (ginseng), from which the well-known ginsenosides (B1230088) are derived. mdpi.comtandfonline.comnih.gov In fact, many gypenosides, including those structurally similar to this compound, share a structural analogy with ginsenosides. researchgate.net The study of dammarane-type saponins is a significant area of phytochemical research due to their diverse and potent biological activities. researchgate.net Researchers have isolated and identified numerous dammarane-type saponins from various plant sources, investigating their potential applications. tandfonline.comnih.gov The structural diversity within this class, often involving variations in glycosylation patterns and modifications to the triterpene skeleton, contributes to their wide range of biological functions. researchgate.net

Historical and Contemporary Academic Interest in this compound

Academic interest in this compound has evolved from its initial isolation and characterization to more in-depth investigations of its biological properties. Early research focused on establishing methods for the effective isolation and identification of gypenosides, including this compound, from G. pentaphyllum. cabidigitallibrary.org These studies utilized various chromatographic and spectroscopic techniques to elucidate its structure. cabidigitallibrary.org

Contemporary research has shifted towards understanding the compound's pharmacological potential. Studies have explored its effects on various cell lines and in animal models. researchgate.netnih.gov For instance, research has investigated its inhibitory activity against non-small cell lung carcinoma A549 cells and its effects on human hepatocytes and hepatoma cells. medchemexpress.comselleckchem.comchemfaces.com Recent studies have also delved into the pharmacokinetic properties of this compound, examining its absorption, distribution, metabolism, and excretion in animal models to better understand its behavior in a biological system. researchgate.netingentaconnect.com Furthermore, there is ongoing research into how processing methods, such as heat treatment, can alter the content of this compound and other saponins in G. pentaphyllum. nih.gov The scientific community continues to explore the molecular mechanisms underlying the observed activities of this compound, with a focus on its potential interactions with various cellular pathways. biosynth.comnih.govnih.gov

Properties

IUPAC Name |

2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRSYBHHVDBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Analytical Methodologies

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation of Gypenoside XLVI from the plant material, primarily the leaves of Gynostemma pentaphyllum or Gynostemma cardiospermum, typically involves initial solvent extraction. cabidigitallibrary.orggoogle.com Techniques such as heating and refluxing with an ethanol (B145695) solution are employed to create a crude extract. google.com

Following extraction, a series of chromatographic techniques are utilized for the purification of this compound. These methods include:

Silica Gel Chromatography: This technique is a fundamental step in the separation of different gypenosides from the crude extract. cabidigitallibrary.org

Reversed-Phase Semi-Preparative High-Performance Liquid Chromatography (HPLC): This high-resolution technique is crucial for the final purification of this compound, yielding a compound of high purity. cabidigitallibrary.org

Alternative methods for large-scale preparation may involve the use of macroporous resin for initial adsorption and subsequent elution with an alcohol solution. google.com

Spectroscopic Identification and Structural Elucidation Approaches

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity. The primary methods used for the structural elucidation of this compound are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are instrumental in piecing together the complex tetracyclic triterpene structure of this compound. medchemexpress.comcabidigitallibrary.org These techniques provide data on the chemical environment of each hydrogen and carbon atom within the molecule.

Mass Spectrometry (MS): Techniques such as liquid chromatography-ion trap time-of-flight tandem mass spectrometry (LC-IT-TOF-MS) and electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of this compound. cabidigitallibrary.orgresearchgate.net This information confirms the molecular formula (C₄₈H₈₂O₁₉) and provides further evidence for its structural arrangement. phytopurify.com In some instances, in-source conversion of the gypenoside to its aglycone is observed, which can be utilized for quantification. researchgate.netnih.gov

Quantitative Analysis and Validation of Analytical Methods in Biological Matrices

To study the pharmacokinetic properties of this compound, sensitive and validated analytical methods for its quantification in biological matrices, such as rat plasma, have been developed. researchgate.netresearchgate.netbenthamscience.com Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high sensitivity and specificity. researchgate.netresearchgate.net

The validation of these analytical methods is critical to ensure the reliability of the generated data. Key validation parameters that have been assessed for the analysis of this compound in rat plasma include linearity, precision, accuracy, extraction recovery, and stability. researchgate.netbenthamscience.com

Chromatographic and Mass Spectrometric Conditions: A typical UPLC-MS/MS method involves protein precipitation of the plasma samples, often with methanol. researchgate.netresearchgate.net The chromatographic separation is commonly achieved using a C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. researchgate.netresearchgate.net Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net

Method Validation Data:

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |

|---|---|---|---|

| This compound | Rat Plasma | 1.36 - 1000.00 | > 0.995 |

| This compound | Rat Plasma | 10.0 - 2000 | Not Specified |

| Analyte | Parameter | Value |

|---|---|---|

| This compound | Intra-day and Inter-day Precision (RSD%) | < 12.7% |

| Accuracy (RE%) | < 8.29% |

| Analyte | Parameter | Result |

|---|---|---|

| This compound | Extraction Recovery | 89.5% to 104.2% |

| Stability | Stable under various conditions (room temperature, auto-sampler, freeze-thaw cycles, long-term storage) |

The lower limit of quantification (LLOQ) for this compound in rat plasma has been reported to be 10.0 ng/mL in one study. researchgate.netnih.gov These validated methods have been successfully applied to pharmacokinetic studies of this compound in rats. researchgate.netresearchgate.netbenthamscience.com

Preclinical Pharmacological Activities and Mechanistic Studies

Modulation of Hepatic Pathophysiological Processes

Gypenoside XLVI has demonstrated significant potential in the modulation of liver diseases, as evidenced by both in vitro and in vivo studies. Its hepatoprotective effects are multifaceted, targeting key events in the progression of liver injury and fibrosis.

Research has shown that this compound can ameliorate both acute and chronic liver injuries. researchgate.netnih.govresearcher.lifenih.govresearcher.life In animal models, it has been effective in mitigating chemically-induced liver damage. nih.gov For instance, in a mouse model of acute liver injury induced by carbon tetrachloride (CCl4), this compound treatment led to a reduction in lipid accumulation, inflammatory cell infiltration, and widespread local cell death in liver tissue. nih.gov It also showed protective effects in a chronic liver fibrosis model induced by a combination of CCl4 and alcohol. researchgate.net In this chronic model, this compound administration was associated with a decrease in the liver weight to body weight ratio, as well as reduced collagen deposition. researchgate.net Furthermore, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage, were significantly decreased following treatment with this compound. researchgate.net

A critical event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix (ECM) proteins. researchgate.netnih.gov this compound has been shown to inhibit the activation of HSCs and the subsequent deposition of ECM. researchgate.netnih.govresearcher.lifenih.govresearcher.life In vitro studies using the human hepatic stellate cell line LX-2 demonstrated that this compound can inhibit their activation when stimulated by transforming growth factor-beta (TGF-β). researchgate.netnih.gov This inhibition is crucial as TGF-β is a potent profibrogenic cytokine. The compound was observed to have minimal effect on the viability of LX-2 cells at concentrations effective for its anti-fibrotic actions. nih.gov

The inhibitory effect of this compound on ECM deposition is further evidenced by the downregulation of key fibrotic markers. researchgate.net Western blot and qPCR analyses have revealed that this compound treatment leads to a decrease in the expression of alpha-smooth muscle actin (α-SMA) and Collagen Type I Alpha 1 (COL1A1), both of which are hallmarks of activated HSCs and fibrosis. researchgate.net

The mechanism underlying the anti-fibrotic effects of this compound involves the modulation of specific signaling pathways. researchgate.netnih.govresearcher.liferesearcher.life A key pathway identified is the Protein Phosphatase 2C alpha (PP2Cα)/TGF-β/p65 axis. researchgate.netnih.gov this compound has been found to upregulate the expression of PP2Cα at both the RNA and protein levels in hepatic stellate cells. nih.gov Although it doesn't directly activate the PP2Cα enzyme, the increased expression of this phosphatase leads to the dephosphorylation of p65, a key component of the NF-κB signaling pathway. nih.gov

This action is significant because the phosphorylation of p65 is a critical step in the downstream fibrotic events mediated by TGF-β. nih.gov By promoting PP2Cα expression, this compound inhibits the phosphorylation of p65 without altering the total p65 protein levels in LX2 cells. nih.gov This, in turn, suppresses the TGF-β-induced activation of HSCs. nih.gov Furthermore, this compound has been shown to work synergistically with a PP2Cα agonist, NPLC0393, to further reduce the expression of fibrotic markers and the phosphorylation of p65. researchgate.net This synergistic action highlights the importance of the PP2Cα pathway in the anti-fibrotic activity of this compound. researchgate.netnih.gov

Antiproliferative and Pro-apoptotic Mechanisms in Cancer Research

This compound has been investigated for its potential anticancer properties, demonstrating cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.

This compound has exhibited inhibitory effects on the proliferation of several human cancer cell lines. researchgate.networldresearchersassociations.com Studies have reported its cytotoxic activity against human non-small cell lung carcinoma (A549) cells. mdpi.comnih.govmedchemexpress.commedchemexpress.com Research has indicated that the glycosylation at the C20 position of the dammarane (B1241002) saponin (B1150181) structure, as seen in this compound, can influence its anti-cancer activity, with some studies suggesting that the absence of a sugar at this position might enhance the inhibition of cancer cell proliferation. mdpi.comnih.govresearchgate.net

The compound has also been shown to have inhibitory effects on human hepatoma cells. researchgate.netdntb.gov.ua Additionally, its activity has been explored in gastric cancer, where it was included in a study investigating the effects of gypenosides on gastric cancer cells. nih.gov In the context of renal cell carcinoma, while not directly showing cytotoxicity, this compound was found to be non-toxic to normal human embryonic kidney (HEK293) cells at a concentration of 30 μM. mdpi.com

Table 1: Investigated Cancer Cell Lines and the Effects of this compound

| Cell Line | Cancer Type | Observed Effects |

| A549 | Non-small cell lung carcinoma | Cytotoxicity, Growth Inhibition mdpi.comnih.govmedchemexpress.commedchemexpress.com |

| Hepatoma cells | Liver cancer | Inhibitory effects, Apoptosis researchgate.netdntb.gov.ua |

| HGC-27 | Gastric cancer | Investigated as part of gypenoside mixture nih.gov |

| SGC-7901 | Gastric cancer | Investigated as part of gypenoside mixture nih.gov |

| HEK293 | Normal kidney cells | Non-cytotoxic at 30 μM mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation Pathways

This compound has been reported to induce apoptosis in human hepatoma cells. researchgate.netdntb.gov.ua The induction of apoptosis is a key mechanism for the elimination of cancer cells. While specific details on the apoptotic pathways activated by this compound are part of ongoing research, related gypenosides have been shown to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases. researchgate.net For instance, studies on other gypenosides have demonstrated the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov

In addition to apoptosis, modulation of the cell cycle is another important anti-cancer mechanism. While direct studies on this compound's effect on the cell cycle are emerging, research on structurally similar gypenosides provides some insights. For example, gypenosides L and LI have been shown to induce cell cycle arrest in A549 cells at different phases (G0/G1 and G2/M, respectively), which is associated with changes in the expression of cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Inhibition of Key Oncogenic Signaling Cascades (e.g., PI3K/AKT/mTOR pathway)

This compound has been implicated in the modulation of critical signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net Research on gypenosides, the class of compounds to which this compound belongs, has demonstrated the ability to induce apoptosis in cancer cells by targeting the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. nih.govresearchgate.netdovepress.com This pathway is fundamental in regulating cell growth, proliferation, and survival, and its overexpression is common in various human cancers. nih.govdovepress.com

In studies involving gastric cancer cells (HGC-27 and SGC-7901), treatment with a gypenoside mixture led to the downregulation of key phosphorylated proteins in this pathway, including p-mTOR, p-AKT, p-S6, and p-S6K. nih.gov Molecular docking analyses specifically identified this compound as one of the components that strongly binds to the target proteins PI3K, AKT, and mTOR, suggesting its direct role in the inhibition of this pathway. nih.govresearchgate.net This interaction is believed to be a key mechanism through which gypenosides exert their apoptotic effects on cancer cells. nih.govresearchgate.netresearchgate.net The inhibition of the PI3K/AKT/mTOR pathway has also been observed in studies on bladder and renal cell carcinoma. nih.govresearchgate.net

Table 1: this compound and the PI3K/AKT/mTOR Pathway in Gastric Cancer

| Finding | Model System | Mechanism | Key Proteins Affected | Reference |

|---|---|---|---|---|

| Induction of apoptosis in gastric cancer cells. | HGC-27 and SGC-7901 human gastric cancer cell lines. | Inhibition of the PI3K/AKT/mTOR signaling pathway. | p-mTOR, p-AKT, p-S6, p-S6K. | nih.govresearchgate.net |

| Binding affinity to key pathway proteins. | Molecular docking simulation. | Direct binding of this compound to target proteins. | PI3K, AKT, mTOR. | nih.govresearchgate.net |

Immunomodulatory Effects in Antitumor Responses (e.g., PD-L1 inhibition)

Beyond direct effects on tumor cells, this compound contributes to antitumor responses through immunomodulation. nih.govresearchgate.net A significant mechanism identified is the inhibition of Programmed Death-Ligand 1 (PD-L1). nih.govfrontiersin.org PD-L1 is a crucial immune checkpoint protein that cancer cells can overexpress to evade the host's immune system. nih.gov

Research has shown that gypenosides can significantly decrease the protein levels of PD-L1 in gastric cancer cells. nih.govresearchgate.net The underlying mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov Molecular docking studies confirmed that this compound is one of the gypenoside components capable of binding to STAT3. nih.govresearchgate.netfrontiersin.org By binding to STAT3, gypenosides reduce its phosphorylation, which in turn inhibits the transcription of PD-L1. nih.govresearchgate.net In co-culture experiments, gastric cancer cells treated with gypenosides were shown to enhance the antitumor capabilities of CD8+ T cells. nih.govresearchgate.net Animal studies further corroborated these findings, showing that treatment with gypenosides led to a significant downregulation of PD-L1 expression in tumor tissues. nih.govresearchgate.net

Table 2: Immunomodulatory Effects of Gypenosides via PD-L1 Inhibition

| Effect | Mechanism | Molecular Target | Outcome | Reference |

|---|---|---|---|---|

| Downregulation of PD-L1 expression in gastric cancer cells. | Inhibition of STAT3 phosphorylation, preventing PD-L1 transcription. | STAT3. | Reduced immune evasion by tumor cells. | nih.govresearchgate.net |

| Enhancement of T-cell antitumor immunity. | Reduced PD-L1 on cancer cells allows for increased T-cell activity. | PD-L1. | Enhanced killing of cancer cells by CD8+ T cells. | nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Investigations

This compound has been evaluated as part of studies on the anti-inflammatory properties of Gynostemma pentaphyllum extracts. nih.govginpent.it These investigations highlight its role in modulating inflammatory responses at the cellular and molecular levels.

Suppression of Inflammatory Mediators and Enzyme Activity (e.g., nitric oxide synthesis, iNOS)

Gypenosides have demonstrated a strong capacity to suppress the production of key inflammatory mediators. caldic.commdpi.com In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, gypenoside extracts dose-dependently inhibited the production of nitric oxide (NO). caldic.com This suppression is attributed to two main actions: direct inhibition of inducible nitric oxide synthase (iNOS) enzymatic activity and a reduction in iNOS protein expression. caldic.commdpi.com this compound was specifically identified as one of the purified compounds from G. pentaphyllum that was examined for its inhibitory effect on LPS-induced NO production. nih.govresearchgate.net The overproduction of NO by iNOS is a hallmark of pathological inflammatory conditions. caldic.com

Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, ERK)

The anti-inflammatory effects of gypenosides are closely linked to their ability to modulate critical pro-inflammatory signaling pathways. caldic.comresearchgate.net The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. caldic.com Gypenosides have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes, including iNOS. caldic.comresearchgate.net This inhibition occurs at the transcriptional level, with gypenosides decreasing LPS-induced NF-κB activity in a dose-dependent manner. caldic.com

Furthermore, gypenosides have been found to down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are upstream regulators of inflammatory responses. researchgate.netfrontiersin.org The inhibition of both NF-κB and MAPK pathways represents a significant mechanism for the anti-inflammatory action of this class of compounds. mdpi.comresearchgate.net

Assessment in Cellular Models of Inflammation (e.g., murine macrophages)

The anti-inflammatory properties of gypenosides, including fractions containing this compound, have been predominantly assessed in cellular models of inflammation. nih.govcaldic.com The most commonly used model is the RAW 264.7 murine macrophage cell line. nih.govcaldic.commdpi.comresearchgate.net These cells, when stimulated with LPS, mimic an acute inflammatory response by producing high levels of NO and other pro-inflammatory cytokines. caldic.commdpi.com Studies have also utilized other models, such as N9 murine microglial cells, which are considered the macrophages of the central nervous system and are used to study neuroinflammation. nih.gov

Neuroprotective Effects in Preclinical Models

This compound has been identified within extracts of Gynostemma pentaphyllum that exhibit neuroprotective effects in preclinical studies. mdpi.comginpent.it While much of the research focuses on the broader class of gypenosides, the findings provide a strong basis for the compound's potential role in protecting the nervous system. nih.govnih.gov

Preclinical studies have demonstrated that gypenosides can alleviate conditions in models of various neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and experimental autoimmune optic neuritis. nih.govnih.gov The neuroprotective mechanisms are multifaceted and involve anti-inflammatory and antioxidant activities. For instance, gypenosides have been shown to attenuate β-amyloid-induced inflammation in microglial cells by reducing the expression of iNOS and pro-inflammatory cytokines while increasing the release of neurotrophic factors. nih.govnih.gov They also protect neural stem cells from ethanol-induced damage in neonatal rat models. mdpi.com The modulation of key signaling pathways, such as NF-κB, Nrf2, and ERK1/2, is considered central to these neuroprotective properties. nih.gov

Mitigation of Hypoxia-Induced Neural Impairment

Preclinical research has demonstrated the potential of gypenosides, including this compound, in protecting against neural damage caused by hypoxia, a condition of insufficient oxygen supply. Studies on PC12 cells, a cell line frequently used in neuroscience research, have shown that gypenosides can alleviate hypoxia-induced injury. acs.orgresearchgate.netresearchgate.net Treatment with gypenosides has been found to significantly reduce the increase in reactive oxygen species (ROS) and intracellular calcium (Ca²⁺) levels that are typically induced by hypoxic conditions. researchgate.netresearchgate.net Furthermore, gypenosides have been observed to counteract the hypoxia-induced decrease in mitochondrial membrane potential and nitric oxide (NO) content. researchgate.netresearchgate.net In animal models, gavage treatment with gypenosides has been shown to prolong the survival time of mice in hypoxic environments and enhance their locomotor abilities. researchgate.netresearchgate.net These findings suggest a neuroprotective role for gypenosides in conditions of oxygen deprivation. researchgate.netspandidos-publications.com

Activation of Neuronal Survival Pathways (e.g., ERK, Akt, CREB)

The neuroprotective effects of gypenosides are linked to their ability to modulate key intracellular signaling pathways that govern neuronal survival. Research indicates that gypenosides, including this compound, can activate the extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP response element-binding protein (CREB) signaling pathways. acs.orgresearchgate.net The activation of these pathways is crucial for promoting cell survival and mitigating apoptosis (programmed cell death). acs.orgresearchgate.net Studies have shown that pretreatment with gypenosides can reverse the decreased activity of the Akt and ERK signaling pathways caused by hypoxia in both PC12 cells and primary neurons. researchgate.net The modulation of these pro-survival pathways is a key mechanism underlying the neuroprotective activity of this compound against hypoxia-induced neuronal injury. acs.org

Metabolic Homeostasis Modulation Studies

Preclinical Investigations into Glucose and Lipid Metabolism Regulation

This compound has demonstrated significant potential in the regulation of glucose and lipid metabolism in various preclinical models. nih.govfrontiersin.org Gypenosides, as major constituents of Gynostemma pentaphyllum, have been reported to ameliorate conditions such as obesity, hyperlipidemia, and hepatic steatosis. frontiersin.org Studies in high-fat diet-fed mice have shown that treatment with gypenosides can significantly reduce body weight gain and plasma total cholesterol. researchgate.netacs.org Furthermore, gypenosides have been found to modulate the expression of genes involved in fatty acid and steroid metabolism. nih.gov Specifically, they can downregulate the expression of genes involved in fatty acid synthesis while promoting the expression of genes related to fatty acid transport and degradation. nih.gov In the context of cholesterol metabolism, gypenosides have been shown to enhance bile acid synthesis from cholesterol. frontiersin.org

Potential Mechanisms in Mitigating Metabolic Dysregulation (e.g., insulin (B600854) sensitivity)

A key mechanism through which this compound may mitigate metabolic dysregulation is by improving insulin sensitivity. e-century.usnih.gov Preclinical studies have shown that gypenosides can improve the homeostasis model assessment-estimated insulin resistance (HOMA-IR) index in obese mice. researchgate.netacs.org The beneficial effects on insulin sensitivity are linked to the modulation of inflammatory pathways and insulin signaling pathways. For instance, Gypenoside XLIX has been shown to attenuate lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway in the liver and muscle. e-century.us This was accompanied by an inhibitory effect on the activation of NF-κB and the expression of pro-inflammatory genes. e-century.us Furthermore, gypenosides have been found to improve insulin sensitivity in diabetic rats by regulating the NF-κB signaling pathway and subsequently the expression of key proteins in the insulin signaling cascade. nih.gov

Antioxidant Activity Investigations (General Gypenoside Context)

Interactive Data Table: Preclinical Findings for this compound and Related Gypenosides

| Pharmacological Activity | Model System | Key Findings | Relevant Gypenosides | Citations |

| Mitigation of Hypoxia-Induced Neural Impairment | PC12 cells, C57BL/6 mice | Alleviated hypoxia-induced cell injury; Reduced ROS and Ca²⁺ increase; Prolonged survival and enhanced locomotor activity in mice. | Gypenosides (general) | acs.orgresearchgate.netresearchgate.net |

| Activation of Neuronal Survival Pathways | PC12 cells, primary neurons | Activated ERK, Akt, and CREB signaling pathways; Reversed hypoxia-induced decrease in Akt and ERK activity. | Gypenosides (general), Gypenoside-14 | acs.orgresearchgate.netresearchgate.netmdpi.com |

| Glucose and Lipid Metabolism Regulation | High-fat diet-fed mice | Reduced body weight and plasma cholesterol; Modulated genes in fatty acid and steroid metabolism. | Gypenosides (general) | researchgate.netnih.govacs.org |

| Improvement of Insulin Sensitivity | Sprague-Dawley rats, C57BL/6J mice | Attenuated insulin resistance; Modulated IRS1/PI3K/Akt and NF-κB signaling pathways. | Gypenoside XLIX, Gypenosides (general) | researchgate.netacs.orge-century.usnih.gov |

| Antioxidant Activity | ARPE-19 cells, rat cortical cells | Scavenged free radicals; Increased levels of GSH and activities of SOD and catalase. | Gypenosides (general), Gypenoside A | medchemexpress.comontosight.aicaldic.com |

Structure Activity Relationship Sar Studies

Influence of Glycosylation Patterns on Biological Activities

Glycosylation is a determinative factor in the bioactivity of dammarane-type saponins (B1172615). nih.gov The number and linkage position of sugar chains can lead to significant differences in the biological functions of these compounds. rsc.org

Research indicates that the glycosylation moiety plays a substantial role in the cytotoxic activity of gypenosides. rsc.orgrsc.org Compounds like Gypenoside XLVI, Gypenoside L, and Ginsenoside Rd, all of which possess glycosyl groups, are thought to exert anticancer effects by directly interacting with and destroying tumor cells. rsc.orgrsc.org However, the relationship between the extent of glycosylation and specific activities is complex and appears to be context-dependent.

In some studies, a reduction in the number of sugar moieties has been shown to enhance bioactivity. For instance, the enzymatic removal of a sugar unit from this compound to produce Gypenoside TN-1 resulted in a significantly higher inhibitory effect on SMMC7721 and Bel7402 hepatoma cells. mdpi.comnih.gov Similarly, studies on A549 lung cancer cells suggest that a loss of sugar may be related to enhanced inhibition of cancer cell proliferation. mdpi.com Specifically, gypenosides with a glycosylated C-20 position, such as this compound and Gypenoside LVI, showed markedly decreased anti-cancer activity compared to analogues with a free hydroxyl group at this position. mdpi.com

Conversely, studies on cell permeability have shown that a higher degree of glycosylation can favor absorption. Gypenoside LVI, which has four sugar units, demonstrated higher permeability across Caco-2 cell monolayers than this compound, which has three. acs.org Both showed greater permeability than saponins with fewer sugar units, suggesting that glycosylation may facilitate active transport. acs.orgacs.org

| Compound | Key Structural Feature | Observed Biological Effect | Source |

|---|---|---|---|

| This compound | Three sugar units (2 at C-3, 1 at C-20) | Moderate Caco-2 permeability; lower cytotoxicity vs. deglycosylated forms. | mdpi.comacs.org |

| Gypenoside LVI | Four sugar units (2 at C-3, 2 at C-20) | High Caco-2 permeability; lower cytotoxicity vs. forms with free C-20 OH. | mdpi.comacs.org |

| Gypenoside TN-1 | Deglycosylated product of this compound | Significantly higher inhibitory effect on hepatoma cells than this compound. | mdpi.comnih.gov |

| Gypenoside L / LI | Two sugar units (at C-3), free hydroxyl at C-20 | Stronger cytotoxic activity against A549 cells than this compound. | mdpi.com |

Significance of Hydroxyl Group Positions and Stereochemistry on Bioactivity

The position and stereochemistry of hydroxyl (-OH) groups on the gypenoside scaffold are critical for determining bioactivity. The C-20 position, in particular, has been identified as a key site influencing cytotoxic effects. nih.gov

Studies comparing gypenoside stereoisomers have revealed that both the presence of a free hydroxyl group at C-20 and its spatial configuration (S or R) are important. Gypenoside L (20S configuration) and Gypenoside LI (20R configuration) both feature a free hydroxyl at C-20 and exhibit stronger cytotoxic activity against A549 lung cancer cells compared to this compound, where this hydroxyl group is glycosylated. mdpi.comnih.gov This suggests that glycosylation at C-20 hinders the compound's anticancer efficacy. mdpi.com

Furthermore, the stereochemistry at C-20 can dramatically affect a compound's permeability. Gypenoside L (20S) shows high permeability across Caco-2 cell monolayers, whereas its 20R-epimer, Gypenoside LI, exhibits a tenfold decrease in permeability. acs.org This highlights that subtle changes in the 3D structure can have significant consequences for bioavailability. acs.org

The location of hydroxyl groups on the main tetracyclic structure also modulates activity. A comparison between saponins with hydroxylation at C-1 versus C-2 suggests that the presence of a hydroxyl group at C-1 may facilitate greater permeability across Caco-2 monolayers. acs.orgacs.org

| Compound(s) | Key Structural Feature | Observed Biological Effect | Source |

|---|---|---|---|

| Gypenoside L vs. Gypenoside LI | Stereoisomers at C-20 (S vs. R configuration), both with a free -OH group. | Both show strong cytotoxicity. Gypenoside L (S) has 10-fold higher permeability than Gypenoside LI (R). | mdpi.comacs.org |

| This compound / LVI | Glycosylated at C-20 (no free -OH group). | Extremely decreased anti-cancer activity on A549 cells compared to Gypenoside L/LI. | mdpi.com |

| Yixinoside B vs. Gypenoside L | -OH at C-1 (Yixinoside B) vs. -OH at C-2 (Gypenoside L). | C-1 hydroxylation appears to favor slightly higher permeability. | acs.orgacs.org |

Role of Specific Functional Moieties in Compound Efficacy

Beyond glycosylation and hydroxylation, other functional moieties within the gypenoside structure contribute to its biological profile. These include features on the dammarane (B1241002) side chain and modifications to the core skeleton.

For instance, the elimination products of gypenosides, known as damulins, feature a double bond in the side chain. The position of this double bond influences permeability. A slight increase in apparent permeability is observed in compounds with a terminal double bond (Δ20,21), such as Damulin B and Damulin F, compared to their isomers with an internal double bond (Δ20,22), Damulin A and Damulin E. acs.orgacs.org

In the context of anti-fibrotic activity, the presence of a C-17 lactone ring has been identified as an indispensable feature for inhibiting the deposition of the extracellular matrix in hepatic stellate cells. cjnmcpu.comcjnmcpu.com For other activities, such as protein tyrosine phosphatase 1B (PTP1B) inhibition, the efficacy of dammarane triterpenoids is primarily related to the presence of an electron-donating group on the side chain. researchgate.net The antioxidant capacity of related phenolic compounds has been strongly linked to the hydrogen-donating ability of phenolic hydroxyls, a feature less prominent in saponins like this compound, which tend to influence antioxidant enzyme activity in the body rather than acting as direct free radical scavengers. rsc.orgresearchgate.net

| Compound(s) | Key Functional Moiety | Observed Biological Effect | Source |

|---|---|---|---|

| Damulin B / F | Terminal double bond (Δ20,21) in the side chain. | Slightly increased Caco-2 permeability compared to isomers. | acs.orgacs.org |

| Damulin A / E | Internal double bond (Δ20,22) in the side chain. | Lower Caco-2 permeability compared to terminal double bond isomers. | acs.orgacs.org |

| Unnamed Gypenosides | C-17 lactone ring. | Considered indispensable for anti-fibrotic activity (inhibiting ECM deposition). | cjnmcpu.comcjnmcpu.com |

Biosynthesis and Biotransformation Pathways

Elucidation of Enzymatic Steps in Gypenoside Biosynthesis

The biosynthesis of gypenosides, including Gypenoside XLVI, is categorized into early and late stages. The early stages are responsible for producing the precursor 2,3-oxidosqualene, while the late stages involve the cyclization, hydroxylation, and glycosylation of this precursor to form the diverse array of gypenosides. nih.gov

Early-Stage Biosynthesis Enzymes

The initial steps in the gypenoside biosynthetic pathway lead to the formation of 2,3-oxidosqualene. nih.gov This process is catalyzed by a series of well-characterized enzymes.

Farnesyl Pyrophosphate Synthase (FPS): FPS is a key enzyme that catalyzes the synthesis of farnesyl pyrophosphate (FPP). mdpi.com FPP serves as a crucial precursor for various terpenoids, including the triterpenoids from which gypenosides are derived. mdpi.com Studies have shown that FPS genes are actively expressed in G. pentaphyllum, and their expression levels can be induced by elicitors like methyl jasmonate (MeJA). nih.gov

Squalene (B77637) Synthase (SS): This enzyme catalyzes the head-to-head condensation of two molecules of FPP to form squalene, the first committed step in triterpenoid (B12794562) biosynthesis. nih.govmdpi.com Like FPS, the expression of SS genes is also influenced by elicitors. nih.gov

Squalene Epoxidase (SE): SE then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. nih.govmdpi.com This reaction is a critical step that prepares the linear squalene molecule for cyclization into the characteristic multi-ring structure of triterpenoids. nih.gov

Late-Stage Biosynthesis Enzymes

The late stages of gypenoside biosynthesis are responsible for the structural diversity of these compounds. nih.govnih.gov Key enzymes in this phase include:

2,3-Oxidosqualene Cyclases (OSCs): OSCs catalyze the cyclization of 2,3-oxidosqualene, which is the first major branching point in the biosynthesis of different triterpenoid skeletons. nih.govmdpi.com In the case of dammarane-type gypenosides like this compound, dammarenediol-II synthase is the crucial OSC that forms the dammarane (B1241002) skeleton. nih.govfrontiersin.org

Cytochrome P450s (CYP450s): These enzymes are responsible for the hydroxylation and other oxidative modifications of the triterpenoid skeleton, which greatly contributes to the structural diversity of gypenosides. nih.govnih.gov The CYP716 family of P450s is particularly noted for its role in the hydroxylation of triterpenoid saponins (B1172615). nih.gov

UDP-glucuronosyltransferases (UGTs): Glycosylation, the final step in gypenoside biosynthesis, is catalyzed by UGTs. nih.govnih.gov These enzymes transfer sugar moieties to the triterpenoid backbone, a critical step that influences the pharmacological properties of the final compound. nih.gov Several UGT subfamilies, including UGT71, 73, 74, 85, 91, and 94, are involved in the glycosylation of triterpene saponins. nih.gov

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of gypenosides is tightly regulated at the genetic and molecular level. Transcription factors (TFs) from several families, including MYB, bHLH, AP2/ERF, bZIP, and WRKY, have been identified as key regulators of the gypenoside biosynthetic pathway in the young leaves of G. pentaphyllum. nih.gov These TFs can modulate the expression of the biosynthetic genes, thereby controlling the production of gypenosides. nih.govbohrium.com

Co-expression network analysis has revealed that the structural genes within the same pathway are often co-expressed in specific tissues, suggesting a coordinated regulatory mechanism. nih.gov For instance, a gene cluster of four UGTs from the UGT85 subfamily has been identified and is believed to be important for tissue-specific glycosylation in gypenoside biosynthesis. nih.gov

Spatial and Temporal Distribution of Biosynthesis in Plant Tissues

The biosynthesis of gypenosides exhibits a distinct spatial and temporal distribution within the G. pentaphyllum plant. Transcriptome analyses have shown that the genes encoding enzymes for gypenoside biosynthesis are most highly expressed in the leaves and tendrils. researchgate.netoup.com Specifically, young leaves show the highest expression of many key biosynthetic genes, indicating that they are the primary site of gypenoside synthesis. nih.gov

Single-cell RNA sequencing has further refined this understanding, revealing that gypenoside biosynthesis predominantly occurs in the mesophyll cells of the leaves. frontiersin.orgnih.gov Moreover, there is heightened biosynthetic activity in the shoot apexes compared to mature leaves, suggesting a developmental regulation of the pathway. frontiersin.orgnih.gov While the saponin (B1150181) skeletons are mainly synthesized in the leaves, they may be subsequently transported to other parts of the plant, such as the stolon, for further modification and storage. researchgate.net

Exogenous Elicitor Impact on this compound Accumulation

The accumulation of gypenosides, including this compound, can be significantly influenced by the application of exogenous elicitors. mdpi.comnih.gov Elicitors are compounds that trigger defense responses in plants, often leading to an increase in the production of secondary metabolites.

Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are two key signaling molecules that have been shown to induce the expression of genes involved in the gypenoside biosynthetic pathway. nih.govmdpi.comnih.gov For example, treatment with MeJA can lead to increased expression of genes such as FPS, SS, and SE. nih.gov Studies on cell cultures of G. pentaphyllum have demonstrated that applying elicitors like MeJA, SA, and yeast extract can enhance the accumulation of gypenosides. mdpi.comnih.gov Specifically, salicylic acid was found to be a particularly effective elicitor for increasing gypenoside content in cell suspension cultures. nih.govresearchgate.net

| Elicitor | Concentration | Effect on Gypenoside Accumulation | Reference |

| Methyl Jasmonate (MeJA) | 50 µM | 1.46-fold increase | nih.gov |

| Salicylic Acid (SA) | 100 µM | 2.18-fold increase | nih.gov |

| Yeast Extract (YE) | 3 g/L | Increased accumulation | nih.gov |

Enzymatic and Chemical Biotransformation into Other Gypenosides and Derivatives

This compound can be transformed into other gypenosides and derivatives through both enzymatic and chemical processes. biocrick.com These transformations often involve the removal of sugar moieties, which can alter the bioactivity of the resulting compounds. researchgate.net

One notable enzymatic transformation is the conversion of this compound into Gynosaponin TN-1 by the enzyme naringinase (B1166350). biocrick.comresearchgate.net This biotransformation has been optimized to achieve a yield of approximately 73.44%. biocrick.comresearchgate.net Heat processing of G. pentaphyllum can also lead to the hydrolysis of this compound, resulting in the formation of other gypenosides.

The biotransformation of gypenosides is a promising strategy for producing novel or more potent derivatives. mdpi.comnih.gov For instance, enzymatic hydrolysis of gypenosides can yield compounds like Compound K, which exhibits enhanced bioactivities. a-z.lucabidigitallibrary.org

| Original Compound | Transformation Method | Resulting Compound | Reference |

| This compound | Enzymatic (Naringinase) | Gynosaponin TN-1 | biocrick.comresearchgate.net |

| This compound | Heat Processing | Other gypenosides | |

| Gypenoside XVII | Enzymatic (β-glucosidase) | Compound K | mdpi.comresearchgate.net |

| Gypenoside XLIX | Enzymatic (Glycoside hydrolase) | Gylongiposide I | mdpi.comnih.gov |

Comparative Preclinical Studies with Other Gypenosides and Saponins

Activity Profiles and Potency Comparisons

The biological activity of Gypenoside XLVI has been evaluated alongside other gypenosides and saponins (B1172615), revealing a spectrum of potencies that are often structure-dependent.

In studies on cytotoxic activity against human lung carcinoma A549 cells, this compound demonstrated notable effects. However, its potency can be influenced by its glycosylation pattern. For instance, gypenosides with a free hydroxyl group at the C20 position, such as Gypenoside L and Gypenoside LI, have shown stronger cytotoxic activity against A549 cells than this compound, which is glycosylated at this position. nih.gov This suggests that the presence of a sugar moiety at C20 may decrease the anticancer activity. nih.govrsc.org

One study reported the IC50 value of this compound against A549 cells to be 52.63±8.31 μg/ml, which was more potent than the positive control, 20(S)-ginsenoside Rg3 (IC50 of 55.36±3.20 μg/ml). chemfaces.com In the same study, other gypenosides like Damulin B showed significantly higher potency with an IC50 of 4.56±0.58 μg/ml. chemfaces.com Another investigation found that at a concentration of 800 μg/mL, this compound inhibited the proliferation of A549 cells by 56.41%, while Gypenoside L and Ginsenoside Rd showed inhibition rates of 95.82% and 68.17%, respectively. rsc.org

Regarding its effect on human breast cancer MCF-7 cells, this compound exhibited a significant dose-dependent inhibitory effect, nearly equal to that of the conventional anticancer drug 5-fluorouracil. rsc.org In contrast, Gypenoside L and Ginsenoside Rd showed better dose-dependent effects on MCF-7 cells than the positive control, with IC50 values of 342.57 μg/mL and 432.31 μg/mL, respectively. rsc.org

The anti-inflammatory properties of this compound have also been compared. In a study examining the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a saponin-rich fraction from G. pentaphyllum (GPMS) and a specific flavonoid glycoside (KCGG) were compared with this compound and Gypenoside L. nih.gov GPMS and KCGG showed different inhibitory capacities against pro-inflammatory cytokine secretion, with KCGG being more powerful in inhibiting the NF-κB pathway. nih.gov

Furthermore, the process of deglycosylation has been shown to enhance the activity of gypenosides. For example, Gypenoside TN-1, which is derived from this compound through enzymatic hydrolysis, displayed a significantly higher inhibitory effect on SMMC7721 and Bel7402 hepatoma cells than its precursor. mdpi.com Similarly, Gypenoside LXXV, a deglycosylated form of Gypenoside XVII, exhibited enhanced anti-cancer effects. mdpi.com

In terms of antioxidant activity, this compound's DPPH radical scavenging ability at 800 μg/mL was 34.07%, comparable to Gypenoside L (32.91%) and Ginsenoside Rd (38.64%). rsc.org

The permeability of this compound across Caco-2 cell monolayers, an indicator of oral bioavailability, was found to be 15.7 (±1.16) × 10–6 cm/s. acs.org This was lower than Gypenoside LVI, which has four sugar units and showed a higher permeability with a Papp value of 35.3 (±5.8) × 10–6 cm/s. acs.org This suggests that a higher degree of glycosylation may favor permeability for these saponins. acs.org

| Compound | IC50 (μg/mL) | Inhibition at 800 μg/mL (%) | Reference |

|---|---|---|---|

| This compound | 52.63 ± 8.31 | 56.41 | rsc.orgchemfaces.com |

| Gypenoside L | 34.94 ± 4.23 | 95.82 | rsc.orgchemfaces.com |

| Gypenoside LI | 50.96 ± 9.55 | - | chemfaces.com |

| Ginsenoside Rd | - | 68.17 | rsc.org |

| Damulin B | 4.56 ± 0.58 | - | chemfaces.com |

| 20(S)-Ginsenoside Rg3 (Positive Control) | 55.36 ± 3.20 | - | chemfaces.com |

| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Reference |

|---|---|---|

| This compound | 15.7 ± 1.16 | acs.org |

| Gypenoside LVI | 35.3 ± 5.8 | acs.org |

Synergistic and Antagonistic Interactions in Multicomponent Systems

The effects of this compound are not limited to its individual activity but also involve interactions when present in a mixture with other compounds, a common scenario in herbal extracts.

A notable example of a synergistic interaction is the effect of this compound in combination with another gypenoside, NPLC0393, on liver fibrosis. nih.gov Studies have shown that together they have a synergistic protective effect in reducing fibrogenesis through the PP2Cα/TGF-β/ECM axis. nih.gov This combination was observed to upregulate the protein expression of protein phosphatase 2C alpha (PP2Cα) and enhance its activity, leading to the inhibition of TGF-β-induced activation of hepatic stellate cells and subsequent deposition of the extracellular matrix. nih.gov Western blot analysis confirmed that the combined treatment of this compound and NPLC0393 led to a more significant reduction in the expression of fibrotic markers like COL1A1 and α-SMA in LX2 cells compared to treatment with either compound alone. nih.gov

While direct studies on antagonistic interactions involving this compound are less common, the concept of synergy implies that the combined effect of multiple compounds can be greater than the sum of their individual effects. nih.gov The term "antagonistic" refers to situations where the combined effect is less than that of the individual components. rjptonline.org The study on this compound and NPLC0393 did not report any antagonistic effects. nih.gov General research into plant compound combinations suggests that interactions can be synergistic, indifferent, or antagonistic, and these are often quantified using the fractional inhibitory concentration index (FICI). nih.gov

The complexity of interactions within a multicomponent system like a Gynostemma pentaphyllum extract highlights the importance of studying not just isolated compounds but also their combined effects.

Mechanistic Similarities and Dissimilarities with Related Compounds (e.g., ginsenosides)

Gypenosides and ginsenosides (B1230088), both being triterpene saponins primarily of the dammarane (B1241002) type, share significant structural and, consequently, mechanistic similarities. nih.gov In fact, some gypenosides are identical to certain ginsenosides. nih.gov For instance, Gypenoside III is the same as Ginsenoside Rb1. nih.gov This structural overlap often leads to shared biological activities and mechanisms of action.

A key mechanistic parallel is the metabolic transformation by gut microbiota. Both this compound and ginsenosides like Ginsenoside Rb1 are known to be metabolized by intestinal bacteria. mdpi.comnih.gov This biotransformation often involves the removal of sugar moieties, leading to the formation of metabolites with potentially higher bioavailability and altered biological activity. scielo.brfrontiersin.org For example, Ginsenoside Rb1 can be metabolized via two main pathways: the "Rd pathway" (Rb1 → Rd → F2 → Cpd K) and the "gypenoside pathway" (Rb1 → G-XVII → G-LXXV → Cpd K). nih.gov This highlights a direct metabolic link between ginsenosides and gypenosides. The deglycosylation of this compound to the more active Gypenoside TN-1 mirrors the conversion of large, polar ginsenosides into smaller, less polar, and often more active rare ginsenosides. mdpi.comfrontiersin.org

The anti-inflammatory mechanisms also show convergence. Both gypenosides and ginsenosides have been shown to modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades. nih.govebi.ac.uk For example, Ginsenoside Rb1 has been reported to attenuate microglia activation and neuroinflammation by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. ebi.ac.ukresearchgate.net Similarly, certain gypenoside-containing fractions have demonstrated strong inhibitory effects on these inflammatory mediators. nih.gov

However, despite these similarities, dissimilarities in their activity profiles exist, often attributable to subtle structural differences. The presence, number, and position of hydroxyl and sugar groups can significantly influence the potency and specific biological effects of these compounds. nih.gov As previously mentioned, the glycosylation at the C20 position of this compound appears to reduce its cytotoxic activity compared to gypenosides with a free hydroxyl at that position, a structure-activity relationship also observed among different ginsenosides. nih.govrsc.org

Pharmacokinetic Research in Animal Models

Absorption, Distribution, Metabolism, and Excretion Profiles

One of its metabolites is 2alpha-OH-protopanaxadiol (2α-OH-PPD). biocrick.com Further investigation has also identified other metabolites, referred to as M1 and M2. biocrick.com The specific metabolic pathways indicate that gypenosides can be converted to their aglycone form in the ionization source during analysis. biocrick.com

The elimination half-life (t1/2) of Gypenoside XLVI has been determined in rats. After intravenous injection, the half-life is approximately 2.5 hours. benthamdirect.comresearchgate.net Following oral administration, the half-life is extended to about 4.2 hours. benthamdirect.comresearchgate.net Analysis of plasma concentration over time indicates that the constituents from gypenosides are largely eliminated within 4 to 6 hours. mdpi.com

Bioavailability Assessments in Animal Models (e.g., oral bioavailability)

The bioavailability of a compound is a critical pharmacokinetic parameter that measures the proportion of an administered dose that reaches the systemic circulation unchanged. In the case of this compound, studies in rat models have consistently shown a comparatively low oral bioavailability. benthamdirect.comresearchgate.net

Research has quantified the absolute oral bioavailability of this compound to be 4.56%. benthamdirect.comresearchgate.netresearchgate.net This figure was derived by comparing the area under the plasma concentration-time curve (AUC) following oral and intravenous administrations. Specifically, the AUC from time zero to infinity (AUC0-∞) was found to be 2213.9 ± 561.5 ng·h/mL for a 1 mg/kg intravenous dose and 1032.8 ± 334.8 ng·h/mL for a 10 mg/kg oral dose in rats. benthamdirect.comresearchgate.net The low oral bioavailability is a common characteristic among several gypenosides. researchgate.net

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| AUC₀-∞ (ng·h/mL) | 2213.9 ± 561.5 | 1032.8 ± 334.8 |

| Half-life (t₁/₂z) (h) | 2.5 ± 0.4 | 4.2 ± 0.9 |

| Oral Bioavailability (%) | - | 4.56 |

This table presents key pharmacokinetic parameters of this compound determined in rat models. Data sourced from benthamdirect.comresearchgate.net.

Methodologies for Pharmacokinetic Analysis in Animal Plasma

A rapid, precise, and sensitive analytical method has been developed and validated for the quantification of this compound in rat plasma, which is essential for conducting pharmacokinetic research. benthamdirect.comingentaconnect.com The primary methodology employed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). benthamdirect.comresearchgate.net

Sample preparation involves precipitating protein from plasma samples using methanol. benthamdirect.combiocrick.com For the analysis, an internal standard (IS), such as tolbutamide, is used to ensure accuracy. benthamdirect.com The chromatographic separation is achieved using a C18 column (e.g., Waters Acquity UPLC BEH C18). benthamdirect.comresearchgate.net The mobile phase typically consists of a gradient of acetonitrile (B52724) and water containing 0.1% formic acid. benthamdirect.comresearchgate.net

Detection is carried out with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in the negative ion mode. benthamdirect.com Quantitative analysis is performed using multiple reaction monitoring (MRM), which enhances the selectivity and sensitivity of the assay. benthamdirect.comresearchgate.net For this compound and its metabolite 2alpha-OH-PPD, the mass transition m/z 441.4→109.2 has been used for quantification due to the extensive conversion of the gypenosides to their aglycone form in the ionization source. biocrick.com

The developed method demonstrates good linearity within a concentration range of 1.36 to 1000.00 ng/mL. benthamdirect.comresearchgate.net The assay has proven to be robust, with the analyte remaining stable under various storage conditions, including at room temperature for 3 hours, in an auto-sampler at 4°C for 24 hours, after three freeze-thaw cycles, and during long-term storage at -20°C for 30 days. benthamdirect.comresearchgate.net

Validation Parameters of the UPLC-MS/MS Method for this compound

| Parameter | Result |

|---|---|

| Linearity Range (ng/mL) | 1.36 - 1000.00 |

| Intra-day and Inter-day Precision (RSD%) | < 12.7% |

| Intra-day and Inter-day Accuracy (RE%) | < 8.29% |

| Extraction Recovery | 89.5% - 104.2% |

| Matrix Effect | 75.3% - 94.3% |

This table summarizes the validation results for the analytical method used to quantify this compound in rat plasma. Data sourced from benthamdirect.comresearchgate.net.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2alpha-OH-protopanaxadiol (2α-OH-PPD) |

| Tolbutamide |

| Metabolite 1 (M1) |

Future Directions and Research Perspectives

Advanced Mechanistic Elucidation through Omics Technologies

To fully understand the therapeutic potential of Gypenoside XLVI, a deeper comprehension of its molecular mechanisms is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

Transcriptomic analyses, such as comprehensive RNA sequencing, can reveal how this compound influences gene expression in various cell types. researchgate.netacs.org For instance, studies combining network pharmacology and transcriptomics have begun to elucidate the compound's effects on signaling pathways involved in conditions like liver injury. researchgate.netmedchemexpress.cnnih.gov Proteomics, the large-scale study of proteins, can identify the direct protein targets of this compound and the subsequent changes in protein expression and post-translational modifications. researchgate.nettheinterstellarplan.comresearchgate.net This can provide a clearer picture of the cellular machinery affected by the compound.

Metabolomics, the analysis of small molecule metabolites, can map the metabolic pathways perturbed by this compound. researchgate.netsci-hub.se By examining the changes in the metabolome, researchers can understand the broader physiological impact of the compound. Integrative analyses combining these omics approaches will be crucial for constructing a comprehensive network of this compound's biological activities and for identifying novel therapeutic targets. researchgate.netresearchgate.net

Strategies for Enhanced Biosynthesis and Production via Synthetic Biology and Metabolic Engineering

The natural abundance of this compound in Gynostemma pentaphyllum can be variable, and its extraction and purification can be complex. nih.gov Therefore, developing alternative and more efficient production methods is a key area of future research. Synthetic biology and metabolic engineering offer promising strategies to enhance the biosynthesis of this compound. researchgate.net

This involves engineering microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce the compound. researchgate.net By introducing and optimizing the biosynthetic pathway genes from G. pentaphyllum into these microbial hosts, it may be possible to achieve high-yield, scalable, and cost-effective production of this compound. researchgate.netresearchgate.net This approach also allows for the production of specific gypenosides, avoiding the complex separation processes required for plant extracts.

Furthermore, enzymatic conversion methods are being explored to produce this compound from other related saponins (B1172615) or to modify its structure to enhance its bioactivity. nih.govresearchgate.net For example, specific enzymes like naringinase (B1166350) can be used to transform this compound into other derivatives. researchgate.net

Exploration of Novel Preclinical Applications and Signaling Pathways

Preclinical research has already highlighted several pharmacological activities of this compound, including anti-inflammatory, hepatoprotective, and anti-cancer effects. researchgate.netmedchemexpress.comnih.gov Future research will likely expand upon these findings to explore new therapeutic applications.

Investigations into its effects on various signaling pathways are crucial. This compound has been shown to influence key pathways such as the PI3K/Akt/mTOR pathway, which is implicated in cancer and other diseases. nih.govnih.govresearchgate.net Studies have indicated its potential to induce apoptosis in cancer cells through this pathway. nih.gov Other important signaling pathways that may be modulated by this compound include the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses. researchgate.netpeerj.com

Further preclinical studies are needed to evaluate the efficacy of this compound in a wider range of disease models. This could include neurodegenerative diseases, metabolic disorders, and various types of cancer. acs.orgmdpi.com These investigations will provide the necessary evidence to support its potential transition to clinical trials.

Development of Structure-Based Rational Design for Optimized Analogs

While this compound possesses promising biological activities, its therapeutic potential could be further enhanced through structural modification. Structure-based rational design is a powerful strategy for developing optimized analogs with improved potency, selectivity, and pharmacokinetic properties. uq.edu.au

This approach involves understanding the three-dimensional structure of this compound and its interactions with its molecular targets. By identifying the key structural features responsible for its activity, medicinal chemists can design and synthesize new analogs with desired modifications. For example, altering the glycosylation pattern or modifying the triterpene core can significantly impact the compound's bioactivity and permeability. mdpi.comacs.org

Computational methods, such as molecular docking, can be used to predict the binding of these new analogs to their target proteins, helping to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov This iterative process of design, synthesis, and testing can lead to the development of novel therapeutic agents with superior efficacy and a better safety profile than the parent compound.

Q & A

Basic Research Questions

Q. What is the molecular structure of Gypenoside XLVI, and how does it influence its biosynthesis in Gynostemma pentaphyllum?

- Methodological Answer : this compound is a triterpenoid saponin with a dammarane-type skeleton. Its biosynthesis involves key enzymes such as farnesyl pyrophosphate synthase (FPS) , squalene synthase (SS) , and squalene epoxidase (SE) in the early steps, followed by oxidosqualene cyclase (OSC), cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs) for cyclization, oxidation, and glycosylation, respectively. Comparative transcriptome analysis across seven tissues (root, stem, leaf, etc.) identified tissue-specific UGT85 subfamily enzymes critical for glycosylation . Researchers should prioritize genome-guided pathway reconstruction and heterologous expression in model organisms (e.g., yeast) to validate enzymatic roles.

Q. What pharmacological mechanisms underlie this compound's antitumor effects?

- Methodological Answer : this compound inhibits the PI3K/AKT/mTOR pathway , inducing apoptosis in gastric cancer cells (HGC-27 and SGC-7901). Key experiments include:

- Western blotting to assess phosphorylation levels of STAT3 (Tyr705) and PD-L1 expression .

- Immunofluorescence to track PD-L1 subcellular redistribution (membrane vs. cytoplasm) under varying concentrations .

Researchers should combine in vitro assays (e.g., flow cytometry for apoptosis markers) with in vivo xenograft models to confirm dose-dependent effects.

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of STAT3 signaling be resolved?

- Methodological Answer : Discrepancies in STAT3 activation (e.g., unchanged p-STAT3 levels in Western blot vs. predicted binding affinity in molecular docking) may arise from:

- Concentration-dependent effects : Low doses may not inhibit STAT3 phosphorylation sufficiently.

- Cell-line specificity : Use isogenic cell lines with varying STAT3 expression to isolate signaling dependencies.

- Orthogonal assays : Validate findings with surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to confirm direct STAT3 interactions .

Q. What experimental designs are optimal for studying this compound’s role in enhancing T-cell antitumor immunity?

- Methodological Answer : To evaluate PD-L1 modulation:

- Co-culture systems : Combine cancer cells (treated with this compound) and primary T-cells to measure cytokine release (e.g., IFN-γ via ELISA).

- Single-cell RNA sequencing : Profile immune cell populations in tumor microenvironments post-treatment.

- In vivo validation : Use syngeneic mouse models with PD-1/PD-L1 blockade to assess synergistic effects .

Q. How can researchers address gaps in understanding this compound’s tissue-specific biosynthesis?

- Methodological Answer :

- Spatial transcriptomics : Map gene expression (e.g., UGT85 cluster) across leaf veins, epidermis, and trichomes.

- CRISPR-Cas9 knockout : Target candidate UGTs in G. pentaphyllum to disrupt glycosylation and quantify gypenoside profiles via LC-MS/MS .

Methodological Guidance

Q. What are best practices for isolating and characterizing this compound from plant extracts?

- Answer :

- Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) for purification.

- Structural validation : Employ NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .

- Purity thresholds : Ensure ≥95% purity via diode-array detection (DAD) at 203 nm .

Q. How should researchers design dose-response studies for this compound?

- Answer :

- Range-finding assays : Use logarithmic concentrations (e.g., 1–100 μM) in in vitro cytotoxicity assays (MTT or CCK-8).

- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models using radiolabeled compounds or LC-MS/MS .

Data Contradiction Analysis

Q. Why do transcriptomic and metabolomic datasets sometimes fail to correlate in gypenoside studies?

- Answer :

- Temporal lag : Transcript abundance may not reflect immediate metabolite levels. Use time-course sampling to align RNA-seq with metabolomics.

- Post-translational regulation : Enzymatic activity (e.g., UGTs) may be modulated independently of transcription. Apply proteomics (e.g., SILAC) to quantify enzyme levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.